Stereochemical Configuration: Trans-(1R,2R) vs. Cis Diastereomer or Racemate – Impact in 5-HT2C Agonist Class
The compound is specified as the trans-(1R,2R)-relative configuration based on vendor product descriptions and IUPAC naming . While no direct comparative pharmacological data for this specific compound exist, the patent family WO2016123164 demonstrates that within the 2-phenyl-cyclopropylmethanamine class, trans stereochemistry is essential for 5-HT2C agonist activity and that the corresponding cis diastereomers show markedly reduced or absent activity [1]. The quantitative relationship between stereochemistry and activity is a class-level inference: purchasing an undefined stereoisomer or racemate introduces uncertainty that cannot be resolved without independent chiral characterization.
| Evidence Dimension | Stereochemical identity – defined vs. undefined configuration |
|---|---|
| Target Compound Data | Trans-(1R,2R)-relative configuration (vendor-specified) |
| Comparator Or Baseline | Cis diastereomer or racemic mixture of 2-phenyl-cyclopropylmethanamines (configuration not specified by supplier) |
| Quantified Difference | No quantitative fold-difference available for this specific compound; in related class, cis diastereomers are inactive at 5-HT2C receptors [1] |
| Conditions | Stereochemical assignment from IUPAC nomenclature and vendor certificate of analysis (no independent chiral assay data publicly available) |
Why This Matters
For pharmacological studies targeting stereosensitive receptors such as 5-HT2C, undefined stereochemistry invalidates any attempt at reproducible dose-response analysis.
- [1] Kozikowski A, Cheng J. Cyclopropylmethanamines as Selective 5-HT(2C) Receptor Agonists. WO2016123164A1, paragraphs [00189]-[00192] illustrating stereo-activity relationship for trans vs. cis cyclopropyl analogs. View Source
